3-Pentanone, 1,5-bis(4-hydroxyphenyl)-
Overview
Description
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is an organic compound with the molecular formula C17H18O3 This compound is characterized by the presence of two hydroxyphenyl groups attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- involves its interaction with various molecular targets and pathways. The hydroxyphenyl groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to its biological activities, including its potential anti-cancer effects by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1,7-Bis(4-hydroxyphenyl)-3-heptanone
- 1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadiene-3-one
Uniqueness
3-Pentanone, 1,5-bis(4-hydroxyphenyl)- is unique due to its specific structure, which provides distinct chemical and biological propertiesFor example, the presence of hydroxy groups in specific positions can influence its antioxidant activity and interaction with biological targets .
Properties
IUPAC Name |
1,5-bis(4-hydroxyphenyl)pentan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSTVONLYIKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443825 | |
Record name | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93652-23-4 | |
Record name | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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